6-((1-(isopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-6-(1-propan-2-ylsulfonylpyrrolidin-3-yl)oxypyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-10(2)21(18,19)17-6-5-11(9-17)20-13-8-14-7-12(15-13)16(3)4/h7-8,10-11H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIQKCPARLKDLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(C1)OC2=NC(=CN=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1-(isopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidine ring, the introduction of the isopropylsulfonyl group, and the coupling with the pyrazin-2-amine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate bulk production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The isopropylsulfonyl group on pyrrolidine demonstrates stability under mild conditions but participates in specific reactions:
-
Hydrolysis : Requires concentrated HCl (6M, reflux, 12h) to yield 3-hydroxypyrrolidine and isopropylsulfonic acid .
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Nucleophilic Substitution : Reacts with Grignard reagents (e.g., MeMgBr) at the sulfonyl sulfur under anhydrous THF (−78°C to RT), forming thioether derivatives (yield: 45–60%) .
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12h | 3-Hydroxypyrrolidine + sulfonic acid | 85% |
| Nucleophilic Attack | MeMgBr, THF, −78°C→RT, 6h | Thioether derivative | 55% |
Ether Linkage Reactivity
The pyrrolidin-3-yloxy–pyrazine ether bond undergoes cleavage under acidic or reductive conditions:
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Acidic Cleavage : HBr (48%, 110°C, 8h) produces 6-bromopyrazin-2-amine and 3-hydroxypyrrolidine sulfonamide (isolated yield: 78%) .
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Reductive Cleavage : LiAlH₄ (THF, reflux, 4h) reduces the ether to a C–H bond, yielding N,N-dimethylpyrazin-2-amine (yield: 62%) .
Table 2. Ether Bond Reactivity
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Acidic Cleavage | HBr (48%), 110°C, 8h | 6-Bromopyrazin-2-amine + diol | 78% |
| Reductive Cleavage | LiAlH₄, THF, reflux, 4h | N,N-Dimethylpyrazin-2-amine | 62% |
Pyrazine Core Functionalization
The dimethylamino group directs electrophilic substitution (e.g., nitration, halogenation) at the pyrazine ring:
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Nitration : HNO₃/H₂SO₄ (0°C, 2h) selectively nitrates the 5-position (yield: 70%) .
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Halogenation : NBS (DMF, 80°C, 3h) brominates the 3-position (yield: 65%) .
Table 3. Pyrazine Ring Modifications
| Reaction | Conditions | Regioselectivity | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 5-Position | 70% |
| Bromination | NBS, DMF, 80°C, 3h | 3-Position | 65% |
Pyrrolidine Ring Transformations
The pyrrolidine ring undergoes oxidation and ring-opening:
-
Oxidation : RuO₄ (H₂O/CH₃CN, RT, 6h) converts pyrrolidine to γ-lactam (yield: 82%) .
-
Ring-Opening : H₂O₂/AcOH (60°C, 5h) cleaves the ring to form a linear sulfonamide (yield: 58%) .
Table 4. Pyrrolidine Reactivity
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Oxidation | RuO₄, H₂O/CH₃CN, RT, 6h | γ-Lactam derivative | 82% |
| Acidic Ring-Opening | H₂O₂/AcOH, 60°C, 5h | Linear sulfonamide | 58% |
Cross-Coupling Reactions
The pyrazine core participates in Suzuki-Miyaura couplings:
Scientific Research Applications
The compound 6-((1-(isopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine is a novel chemical entity with potential applications in various scientific research domains, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and documented case studies.
Structure and Composition
- Molecular Formula : CHNOS
- Molecular Weight : 270.36 g/mol
- IUPAC Name : this compound
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets involved in various diseases.
Case Study: Anticancer Activity
A study conducted on similar compounds demonstrated that modifications to the pyrazine core can enhance anticancer activity. The introduction of the isopropylsulfonyl group may increase solubility and bioavailability, making it a candidate for further investigation in cancer therapeutics .
Neuropharmacology
The pyrrolidine moiety is known for its neuroactive properties. Research indicates that compounds with similar structures can act as modulators of neurotransmitter systems.
Case Study: Neuroprotective Effects
In a recent experiment, derivatives of pyrrolidine were tested for neuroprotective effects against oxidative stress in neuronal cell cultures. Results indicated significant protection against cell death, suggesting that the compound could be explored for treating neurodegenerative diseases .
Antimicrobial Activity
Preliminary screening of related compounds has shown antimicrobial properties, which may extend to this compound.
Data Table: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| 6-((1-(isopropylsulfonyl)... | Not yet tested | N/A |
Drug Development
Given its unique structure, the compound may serve as a lead structure for developing new drugs targeting specific receptors or enzymes.
Case Study: Structure-Activity Relationship (SAR)
A systematic SAR study on similar pyrazine derivatives revealed that modifications at the nitrogen position significantly affect receptor binding affinity. This insight can guide the design of analogs with improved efficacy .
Mechanism of Action
The mechanism of action of 6-((1-(isopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The table below compares key structural features and properties of the target compound with structurally related analogs from the literature:
Key Observations
Aromatic sulfonyl groups (e.g., 4-methoxy-3-methylphenylsulfonyl in ) increase molecular weight and may enhance target affinity but reduce metabolic stability due to cytochrome P450 interactions.
Heterocycle Impact :
- Pyrrolidine (5-membered ring) in the target compound offers conformational rigidity, whereas piperidine (6-membered) in provides flexibility, affecting binding pocket compatibility.
Substituent Effects :
- The trifluoromethylpyridinyl group in significantly enhances antimalarial activity, suggesting that electron-withdrawing substituents on the pyrazine/pyridine core are critical for bioactivity.
- Dimethylamine vs. pyrimidin-2-yl-amine (as in ) alters H-bonding capacity and basicity, influencing solubility and target engagement.
Synthetic Routes :
- Sulfonylation of pyrrolidine/piperidine precursors (e.g., using isopropylsulfonyl chloride) is a common step, as seen in . Reaction conditions (e.g., triethylamine in DCM at 0°C) ensure controlled sulfonamide formation .
Therapeutic Potential: Compounds with aliphatic sulfonyl groups (e.g., target, ) are prioritized for CNS applications due to improved blood-brain barrier penetration. Aromatic sulfonyl analogs (e.g., ) are explored in oncology for kinase inhibition.
Biological Activity
N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-N-methylpyrimidin-4-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Profile
The compound exhibits a range of biological activities, particularly in the areas of antimicrobial and anticancer effects. The following sections detail its specific activities.
Antimicrobial Activity
Recent studies have shown that derivatives of benzofuran compounds, similar to N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-N-methylpyrimidin-4-amine, possess significant antimicrobial properties. For instance, compounds with benzofuran moieties demonstrated strong inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Benzofuran Derivative A | S. aureus | 25 |
| Benzofuran Derivative B | E. coli | 20 |
| N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]...} | C. albicans | 22 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it inhibits cell proliferation in various cancer cell lines. For example, studies have shown that related pyrimidine derivatives can significantly suppress the growth of human cancer cells by inducing apoptosis .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 5.0 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 3.5 | Cell cycle arrest |
| A431 (Skin Cancer) | 4.0 | Inhibition of migration and invasion |
The biological activity of N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-N-methylpyrimidin-4-amine is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Interaction : It has been suggested that the compound interacts with G protein-coupled receptors (GPCRs), leading to downstream signaling changes that affect cellular functions .
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Study on Antimicrobial Efficacy : In a study involving various bacterial strains, the compound demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cancer Cell Line Study : A recent investigation into its anticancer properties revealed that treatment with the compound led to a dose-dependent decrease in viability among HeLa cells, indicating its potential as a therapeutic agent for cervical cancer .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 6-((1-(isopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine?
The synthesis involves three key steps:
- Pyrrolidine Functionalization : Introduce the isopropylsulfonyl group via sulfonylation of pyrrolidine using isopropylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as base) .
- Oxy-Linkage Formation : React the sulfonylated pyrrolidin-3-ol with a halogenated pyrazin-2-amine derivative (e.g., 6-chloro-N,N-dimethylpyrazin-2-amine) in a nucleophilic substitution reaction. Microwave-assisted synthesis (e.g., 100–150°C, acetonitrile) can enhance reaction efficiency .
- Purification : Recrystallization from polar aprotic solvents (e.g., acetonitrile) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Basic: How can the purity and structural integrity of this compound be validated?
- Spectroscopic Analysis :
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular ion alignment (e.g., ESI+ mode) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should match theoretical values (e.g., ±0.3% deviation) .
Advanced: What strategies resolve low yields during the sulfonylation of pyrrolidine?
- Catalyst Optimization : Use copper(I) bromide (CuBr) with cesium carbonate (Cs₂CO₃) to enhance reactivity, as demonstrated in analogous coupling reactions .
- Solvent Selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) improve sulfonyl group activation .
- Temperature Control : Gradual heating (e.g., 35–50°C) prevents decomposition of sensitive intermediates .
Advanced: How do structural modifications influence bioactivity?
- Sulfonyl Group : The isopropylsulfonyl moiety enhances metabolic stability and target binding, as seen in kinase inhibitors with similar sulfonamide motifs .
- Pyrrolidine-Oxy Linker : Modulating the pyrrolidine ring’s stereochemistry (R/S configuration) can impact pharmacokinetics, as observed in pyrazolo[1,5-a]pyrimidine derivatives .
- Pyrazinamine Core : N,N-dimethyl substitution increases lipophilicity, potentially improving blood-brain barrier penetration .
Basic: What analytical techniques quantify this compound in biological matrices?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases (acetonitrile/water + 0.1% formic acid) .
- LC-MS/MS : MRM transitions (e.g., m/z 367 → 212) enable sensitive quantification in plasma .
Advanced: How can computational docking predict target interactions?
- Target Selection : Prioritize kinases (e.g., p38 MAP kinase) based on structural homology to pyridopyrazine inhibitors .
- Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonyl group and kinase ATP-binding pockets .
- MD Simulations : Assess binding stability (e.g., 100 ns trajectories) to identify key residues (e.g., Lys53, Asp168) .
Basic: What are critical stability considerations for storage?
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Moisture Sensitivity : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group .
Advanced: Which in vivo models evaluate pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
